2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . Triazole compounds, which contain two carbon and three nitrogen atoms, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
A new method for the synthesis of similar compounds has been described under mild conditions . Most of the synthetic steps were carried out under solvent-free conditions, and the products were obtained in high yield and purity . The products were characterized by comparison of physical properties with authentic samples and also by IR, 1 H NMR, and 13 C NMR .Molecular Structure Analysis
Triazole nucleus is present as a central structural component in a number of drug classes . The triazole nucleus is a nitrogenous heterocyclic moiety and has a molecular formula of C2H3N3 .Chemical Reactions Analysis
The synthesis of similar compounds involves a series of reactions, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation . The reaction mixture is then heated, and methanesulfonic acid is added into the mixed reaction solution .Physical And Chemical Properties Analysis
The physical properties of similar compounds were characterized by comparison with authentic samples . The products were also characterized by IR, 1 H NMR, and 13 C NMR .科学的研究の応用
Pharmacokinetics and Metabolism
Prazosin, a quinazoline derivative, exemplifies the pharmacokinetics of related compounds. It undergoes extensive liver metabolism with a high first-pass effect and low oral bioavailability. Peak plasma concentrations occur 1-3 hours post-administration, and it is significantly protein-bound in plasma. These characteristics highlight the importance of understanding the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds for therapeutic applications (Jaillon, 1980).
Potential Therapeutic Applications
Antifungal Applications : Voriconazole, a triazole antifungal, showcases the therapeutic potential of compounds within the related chemical families. It is preferred for the primary therapy of invasive aspergillosis due to its broad-spectrum activity. The compound demonstrates improved outcomes and survival rates compared to amphotericin B, with fewer severe side effects, illustrating the therapeutic advancements achieved with these compounds (Herbrecht et al., 2002).
Cancer Research : The study on soft tissue sarcoma and exposure to phenoxyherbicides and chlorophenols in New Zealand reflects the research interest in understanding the environmental and chemical exposures related to cancer risk. Although not directly about therapeutic applications, this research underlines the importance of chemical safety and potential carcinogenic risks associated with certain chemical compounds (Smith et al., 1984).
作用機序
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo derivatives, have been reported to interact with a variety of enzymes and receptors .
Mode of Action
It is known that triazole compounds, due to their ability to form hydrogen bonds, can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with a similar structure, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Pharmacokinetics
It is known that the presence of a triazole ring in a compound can improve its pharmacokinetic properties .
Result of Action
Compounds with a similar structure, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities .
将来の方向性
特性
IUPAC Name |
2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-(2,6-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-4-3-5-12(2)17(11)22-16(26)9-25-19(27)24-10-21-15-8-13(20)6-7-14(15)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOXEUMXUGCFGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。